molecular formula C9H10O3 B1267153 Benzyloxyacetic acid CAS No. 30379-55-6

Benzyloxyacetic acid

Cat. No. B1267153
Key on ui cas rn: 30379-55-6
M. Wt: 166.17 g/mol
InChI Key: GRZHHTYDZVRPIC-UHFFFAOYSA-N
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Patent
US09346853B2

Procedure details

To a suspension of KOH (17.84 g, 118 mmol) in THF (200 mL) was added benzyl alcohol (42 mL, 424 mmol). After 1.5 h the mixture was heated to 50° C. for 1.5 h and cooled to rt afterwards. Chloroacetic acid (10 g, 106 mmol) was added and the mixture was heated to 80° C. After 1.5 h the mixture was cooled to rt and water and MTBE was added. The layers were separated, the aqueous layer was extracted with MTBE, the pH of the aqueous layer was adjusted to pH=2 with 6N HCl and extracted with MTBE. The extracts of the acidic layer were dried and the solvent removed under reduced pressure to give 12.4 g of the crude product.
Name
Quantity
17.84 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
42 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[K+].[CH2:3]([OH:10])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.Cl[CH2:12][C:13]([OH:15])=[O:14].O>C1COCC1.CC(OC)(C)C>[CH2:3]([O:10][CH2:12][C:13]([OH:15])=[O:14])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
17.84 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
42 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
ClCC(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(C)(C)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to rt afterwards
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to 80° C
TEMPERATURE
Type
TEMPERATURE
Details
After 1.5 h the mixture was cooled to rt
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with MTBE
EXTRACTION
Type
EXTRACTION
Details
extracted with MTBE
CUSTOM
Type
CUSTOM
Details
The extracts of the acidic layer were dried
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 12.4 g
YIELD: CALCULATEDPERCENTYIELD 70.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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